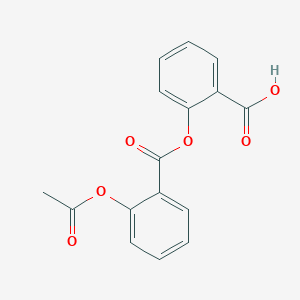
Acide acétylsalicylique
Vue d'ensemble
Description
Acetylsalicylsalicylic acid, also known as acetylsalicylsalicylic acid, is a derivative of salicylic acid. It is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly found in medications used to treat pain, fever, and inflammation, and it also has antithrombotic properties, making it useful in preventing blood clots .
Applications De Recherche Scientifique
Acetylsalicylsalicylic acid has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate biochemical pathways.
Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and prevention of cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes
Mécanisme D'action
Target of Action
Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .
Biochemical Pathways
Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .
Pharmacokinetics
The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .
Result of Action
Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .
Action Environment
The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .
Analyse Biochimique
Biochemical Properties
Acetylsalicylsalicylic acid, like its parent compound aspirin, is known to block the production of compounds in the body that cause pain, swelling, and fever . It inhibits the production of prostaglandins by blocking the enzyme cyclooxygenase (COX), with a greater selectivity towards the COX-1 isoform . This interaction with COX enzymes is a key aspect of its biochemical activity.
Cellular Effects
The effects of acetylsalicylsalicylic acid on cells are largely due to its ability to inhibit the production of prostaglandins, which are involved in inflammation and pain signaling . By blocking these signals, acetylsalicylsalicylic acid can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of acetylsalicylsalicylic acid involves the acetylation of the COX enzymes, which inhibits their ability to produce prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .
Temporal Effects in Laboratory Settings
The effects of acetylsalicylsalicylic acid can change over time in laboratory settings. For example, it has been observed that acetylsalicylsalicylic acid reacts with amines in aqueous solutions to produce salicylamide derivatives .
Dosage Effects in Animal Models
The effects of acetylsalicylsalicylic acid in animal models can vary with different dosages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylsalicylsalicylic acid is synthesized through an esterification reaction. The primary method involves treating salicylic acid with acetic anhydride in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction converts the hydroxyl group of salicylic acid into an ester, producing acetylsalicylsalicylic acid and acetic acid as a by-product .
Reaction Conditions:
Reactants: Salicylic acid and acetic anhydride.
Catalyst: Sulfuric acid or phosphoric acid.
Temperature: 70-80°C.
Duration: 15 minutes.
Procedure:
- Place 3 grams of salicylic acid in a flask.
- Add 6 milliliters of acetic anhydride and 6-8 drops of phosphoric acid.
- Heat the mixture in a water bath at 70-80°C for 15 minutes.
- Add water dropwise to the hot mixture, then cool in an ice bath to crystallize the product.
- Filter the crystals and dry them to obtain acetylsalicylsalicylic acid .
Industrial Production Methods
In industrial settings, the production of acetylsalicylsalicylic acid follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity. The product is then purified through recrystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylsalicylsalicylic acid undergoes several types of chemical reactions, including hydrolysis, esterification, and reactions with amines.
Hydrolysis: In aqueous solutions, acetylsalicylsalicylic acid can hydrolyze to form salicylic acid and acetic acid.
Esterification: It can react with alcohols to form esters.
Reactions with Amines: Acetylsalicylsalicylic acid reacts with amines to produce salicylamide derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acid catalysts.
Reactions with Amines: Amines, neutral to basic pH conditions.
Major Products
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Reactions with Amines: Salicylamide derivatives.
Comparaison Avec Des Composés Similaires
Acetylsalicylsalicylic acid is similar to other salicylate derivatives, such as salicylic acid, acetylsalicylic acid, and salicylsalicylic acid. it is unique in its structure and specific applications.
Salicylic Acid: A precursor to acetylsalicylsalicylic acid, used primarily for its anti-inflammatory and keratolytic properties.
Acetylsalicylic Acid:
Salicylsalicylic Acid: Another derivative with similar anti-inflammatory properties but different pharmacokinetics
Conclusion
Acetylsalicylsalicylic acid is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.
Propriétés
IUPAC Name |
2-(2-acetyloxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFKIFGAPZBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074977 | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-75-6 | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyphenyl o-acetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSALICYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
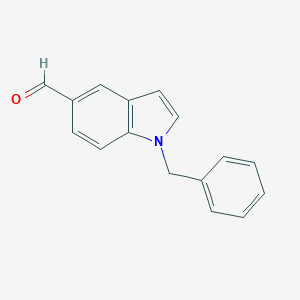

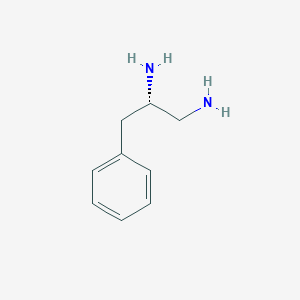
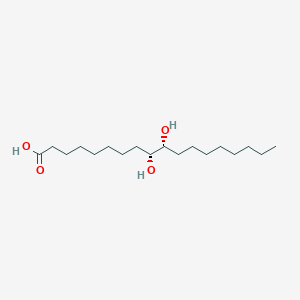

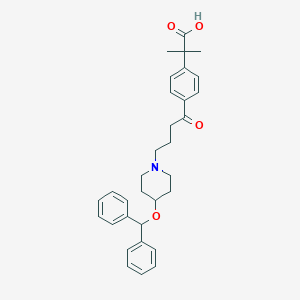
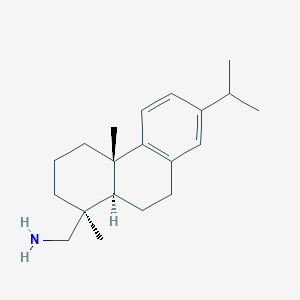

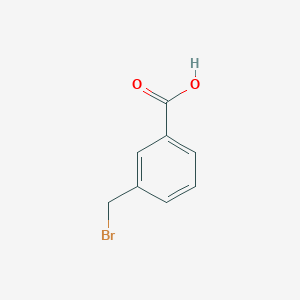

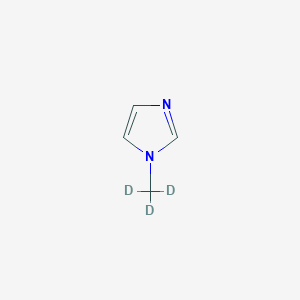
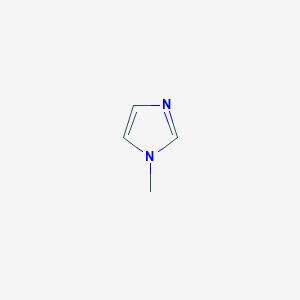
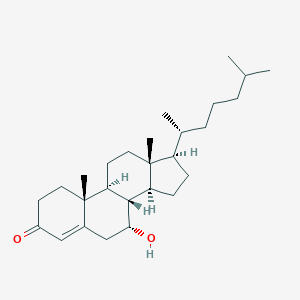
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
